
5-Bromo-zopiclone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-zopiclone is a derivative of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zopiclone belongs to the cyclopyrrolone class and is known for its sedative and hypnotic properties. The addition of a bromine atom to the zopiclone molecule enhances its pharmacological profile, potentially altering its efficacy and safety profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-zopiclone typically involves the bromination of zopiclone. One common method is the electrophilic aromatic substitution reaction, where zopiclone is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the zopiclone molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
5-Bromo-zopiclone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted zopiclone derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-zopiclone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various zopiclone derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on the central nervous system and potential use in treating sleep disorders.
Medicine: Studied for its pharmacokinetic and pharmacodynamic properties to develop improved hypnotic agents.
Industry: Utilized in the development of new pharmaceuticals with enhanced efficacy and safety profiles.
作用機序
5-Bromo-zopiclone exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor complex. It binds to the benzodiazepine receptor site on the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s sedative and hypnotic effects are primarily due to this potentiation of GABAergic neurotransmission.
類似化合物との比較
Similar Compounds
Zopiclone: The parent compound, used for treating insomnia.
Eszopiclone: The active stereoisomer of zopiclone, with similar hypnotic properties.
Zolpidem: Another nonbenzodiazepine hypnotic, structurally different but with similar effects.
Zaleplon: A nonbenzodiazepine hypnotic with a shorter half-life and rapid onset of action.
Uniqueness of 5-Bromo-zopiclone
This compound is unique due to the presence of the bromine atom, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in its efficacy, safety profile, and duration of action compared to other similar compounds. The bromine atom can also influence the compound’s binding affinity to the GABA-A receptor, potentially enhancing its hypnotic effects.
特性
分子式 |
C17H17BrN6O3 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
[6-(5-bromopyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H17BrN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 |
InChIキー |
YUEDOFRYPZJHGP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
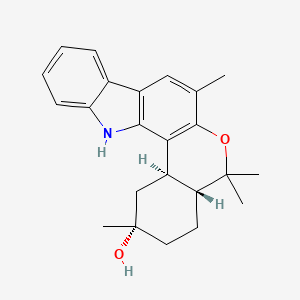
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)
![methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436813.png)
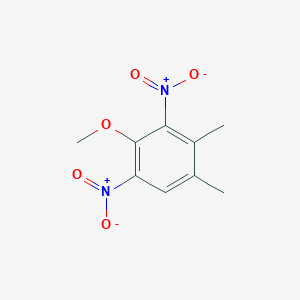
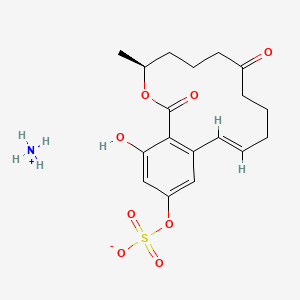
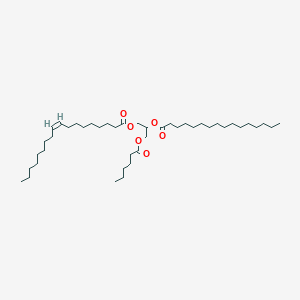
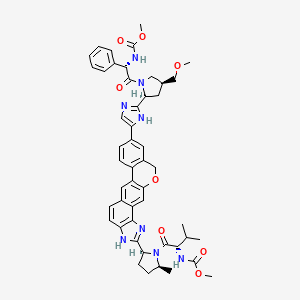
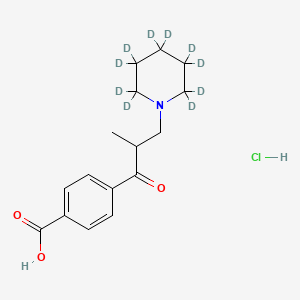
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
